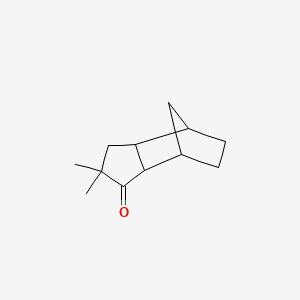

Octahydrodimethyl-4,7-methano-1H-indenone

Description

Contextualization of Methano-1H-indene Frameworks in Organic Chemistry

The methano-1H-indene framework is a tricyclic hydrocarbon structure. The core of this framework is dicyclopentadiene (B1670491) (DCPD), a compound formed through the Diels-Alder reaction of two cyclopentadiene (B3395910) (CPD) molecules. nih.govresearchgate.net This dimerization can result in two stereoisomers, endo-DCPD and exo-DCPD, with the endo form being more thermodynamically stable and common commercially. nih.gov

The "methano" bridge is a key characteristic, creating a rigid, three-dimensional structure. This framework is the basis for a variety of derivatives. For instance, octahydro-4,7-methano-1H-indene is the fully saturated parent hydrocarbon. nist.gov These frameworks are significant starting materials in polymer chemistry, used in the production of resins for applications in unsaturated polyesters, epoxies, and aromatic hydrocarbons. nih.govgoogle.com The reactivity of the double bonds in the dicyclopentadiene structure allows for various chemical modifications, leading to a wide range of functionalized derivatives. google.combme.hu

Research Significance of Octahydrodimethyl-4,7-methano-1H-indenone

This compound is a specific derivative within the methano-indene family. While detailed research focused exclusively on this exact dimethylated ketone is not extensively documented in major public databases, its structural analogues have found applications, particularly in the fragrance industry.

Research into related compounds, such as octahydro-4,7-methano-inden-5-one and its derivatives, highlights their utility as intermediates in the synthesis of fragrance chemicals. google.comscbt.com For example, the ketone functional group can be a precursor to aldehydes, which are known for their distinct olfactory properties. google.com The rigid, polycyclic structure of these molecules contributes to their unique and often desirable scent profiles. The specific placement of the dimethyl groups on the octahydro-4,7-methano-1H-indenone framework would be expected to further influence its chemical properties and potential applications, a common strategy in fragrance chemistry to create novel scent characteristics. google.com

Table 1: Chemical Properties of Octahydrodimethyl-4,7-methano-1H-indene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H20 | nih.gov |

| Molecular Weight | 164.29 g/mol | nih.gov |

| CAS Number | 30496-78-7 | nih.gov |

Historical Development of Related Polycyclic Ketone Synthesis

The synthesis of polycyclic ketones is a cornerstone of organic chemistry, with methods evolving significantly over the past century.

One of the most powerful and enduring methods for constructing six-membered rings, often a key step in polycyclic synthesis, is the Diels-Alder reaction. organic-chemistry.org First described by Otto Diels and Kurt Alder in 1928, this cycloaddition reaction between a conjugated diene and a dienophile is highly versatile and stereoselective. clockss.orgmdpi.com The reaction's driving force is the energetically favorable formation of new sigma bonds from pi bonds. organic-chemistry.org This reaction is fundamental to the synthesis of the dicyclopentadiene framework itself and has been adapted to create a vast array of complex polycyclic structures. nih.govnih.gov

Another classical and widely used method for forming cyclic ketones, including the indanone ring system, is the Friedel-Crafts acylation. This reaction typically involves the intramolecular cyclization of an aryl-substituted acyl halide or carboxylic acid onto an aromatic ring in the presence of a Lewis acid catalyst. nih.govresearchgate.net The first publications on the synthesis of 1-indanones appeared in the 1920s, and this area has been intensively developed since. nih.govresearchgate.net

Over the years, numerous other synthetic strategies have been developed. These include:

Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones.

Pauson-Khand Reaction: A reaction that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, useful for creating fused ring systems. acs.org

Modern Catalytic Methods: More recent developments have focused on using transition metal catalysts (e.g., rhodium, palladium, copper) to achieve novel cyclizations and carbonylations under milder conditions, often with greater efficiency and functional group tolerance. organic-chemistry.org These modern methods represent a move towards more sustainable and "green" chemistry in the synthesis of polycyclic ketones. nih.govnih.gov

The synthesis of complex natural products and other target molecules has continuously driven the innovation of new reactions for constructing polycyclic ketone frameworks. acs.orgresearchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

94021-63-3 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4,4-dimethyltricyclo[5.2.1.02,6]decan-3-one |

InChI |

InChI=1S/C12H18O/c1-12(2)6-9-7-3-4-8(5-7)10(9)11(12)13/h7-10H,3-6H2,1-2H3 |

InChI Key |

ATUUICDEYFQCRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2C3CCC(C3)C2C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Octahydrodimethyl 4,7 Methano 1h Indenone and Analogues

Retrosynthetic Analysis Approaches for the Indenone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and strategic transformations. For Octahydrodimethyl-4,7-methano-1H-indenone, a logical retrosynthetic approach would involve simplifying the tricyclic system and disconnecting the key functional groups.

A primary disconnection strategy would target the ketone functionality and the tricyclic framework. The indenone core can be envisioned as being formed from an appropriately substituted indane derivative. Further disconnection of the tricyclo[5.2.1.02,6]decane skeleton, a norbornane-type structure, often leads back to a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. The dimethyl substitution pattern would be incorporated into one of these starting materials or introduced at an intermediate stage.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-C bond of the five-membered ring): This disconnection, often achieved in the forward sense via an intramolecular cyclization like a Friedel-Crafts acylation or a Nazarov cyclization, would lead to a precursor containing the bicyclic 4,7-methano-indane skeleton with a suitable side chain.

Disconnection 2 (Tricyclic skeleton): The octahydro-4,7-methano-1H-indene skeleton can be disconnected via a retro-Diels-Alder reaction. This would break the molecule down into cyclopentadiene and a substituted cyclopentene (B43876) derivative. The dimethyl groups would likely be present on the cyclopentene dienophile.

Disconnection 3 (Functional Group Interconversion): The ketone can be retrosynthetically converted to an alcohol or an alkene, which might be more readily accessible or offer alternative synthetic routes.

This analytical approach provides a roadmap for the forward synthesis, highlighting the key reactions and intermediates required to construct the target molecule.

Strategies for Constructing the Tricyclic Octahydro-4,7-methano-1H-indene Skeleton

The construction of the rigid tricyclic framework is a critical aspect of the synthesis of this compound. Several powerful synthetic strategies can be employed to achieve this.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings and is particularly well-suited for constructing the norbornene core of the 4,7-methano-1H-indene system. organic-chemistry.org This reaction involves the combination of a conjugated diene and a dienophile. organic-chemistry.org In the context of the target molecule, cyclopentadiene is the logical diene precursor. nih.govresearchgate.net

The dienophile would be a substituted cyclopentene or a related unsaturated system bearing the precursors to the dimethyl groups and the annulated five-membered ring of the indenone. The stereochemistry of the Diels-Alder reaction is a crucial consideration, with the endo product often being the kinetically favored isomer due to secondary orbital interactions. organic-chemistry.org

| Diene | Dienophile | Reaction Type | Key Features |

| Cyclopentadiene | Substituted Cyclopentene | Diels-Alder [4+2] | Forms the tricyclo[5.2.1.02,6]decane skeleton. The stereoselectivity (endo/exo) is a key consideration. |

| Substituted Furan | Benzyne | Diels-Alder [4+2] | Can lead to related oxygenated benz[f]indenone skeletons after further transformations. nih.gov |

Once the tricyclic skeleton is established, the formation of the indenone ring is typically achieved through an intramolecular cyclization. Several methods are available for this transformation.

One of the most common methods for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govbeilstein-journals.org This reaction is typically promoted by a Lewis acid or a strong protic acid. nih.gov

The Nazarov cyclization is another powerful tool for the synthesis of cyclopentenones. wikipedia.orgorganic-chemistry.org This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone, usually promoted by a Lewis acid or Brønsted acid. wikipedia.orgorganic-chemistry.org For the synthesis of an indenone, a precursor containing an aryl vinyl ketone moiety would be required. The reaction proceeds through a pentadienyl cation intermediate. wikipedia.org

| Reaction | Precursor | Catalyst/Reagent | Key Features |

| Friedel-Crafts Acylation | 3-Arylpropionic acid/chloride | AlCl3, PPA, TfOH | A classic and widely used method for forming the 1-indanone (B140024) ring system. nih.govbeilstein-journals.org |

| Nazarov Cyclization | Divinyl ketone | Lewis acids (e.g., FeCl3, BF3·OEt2), Brønsted acids | A 4π-electrocyclization reaction to form a cyclopentenone ring. wikipedia.orgnih.gov |

| Heck Cyclization | Aryl halide with a tethered alkene | Palladium catalyst | An intramolecular Heck reaction can be used to form the five-membered ring of the indanone. acs.org |

The ketone functional group in the target molecule can be introduced at various stages of the synthesis through functional group interconversions. For instance, an alcohol precursor can be oxidized to the corresponding ketone. Common oxidizing agents for this transformation include chromic acid derivatives (e.g., PCC, PDC) and Swern oxidation conditions.

Alternatively, the indenone can be subjected to further transformations. For example, catalytic hydrogenation can be used to reduce the double bond of an indenone to afford the corresponding indanone. tcichemicals.com This is particularly useful if the synthetic strategy first constructs an unsaturated indenone system. Various catalysts, including palladium on carbon (Pd/C) and platinum oxide (PtO2), are effective for this transformation. tcichemicals.comyoutube.com

Catalytic Transformations in the Synthesis of this compound

Catalysis, particularly transition metal catalysis, plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation.

Transition metal catalysts are instrumental in several of the key transformations required for the synthesis of the target molecule and its analogues.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. acs.org An intramolecular Heck reaction, for example, can be employed to construct the five-membered ring of the indenone from a suitable aryl halide precursor. acs.org

Rhodium catalysts have been utilized in the synthesis of indenones through various cyclization reactions. organic-chemistry.orgresearchgate.net For instance, rhodium-catalyzed carbonylative cyclization of certain precursors can yield the indenone core. beilstein-journals.org

Ruthenium catalysts have also been shown to be effective in certain cyclization reactions leading to indanone derivatives. organic-chemistry.org Furthermore, catalytic hydrogenation, a key step in saturating the tricyclic framework, is often carried out using transition metal catalysts like palladium, platinum, or rhodium. tcichemicals.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation.

| Catalyst Type | Reaction | Application in Synthesis | Reference |

| Palladium | Heck Cyclization, Suzuki Coupling | Formation of C-C bonds for ring construction. | acs.org |

| Rhodium | Carbonylative Cyclization, Asymmetric 1,4-addition | Construction of the indenone ring. | beilstein-journals.orgorganic-chemistry.org |

| Ruthenium | Cyclization, Hydrogenation | Formation of indanone derivatives and saturation of the tricyclic system. | tcichemicals.comorganic-chemistry.org |

| Rhenium | Dehydrative Trimerization of Aldehydes | Can lead to indenone derivatives through a cascade process. | acs.org |

Organocatalytic Approaches

The field of asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral organic molecules, offering a valuable alternative to traditional metal-based and enzymatic catalysts. nih.gov Organocatalysts, which are small, chiral organic molecules, are often robust, environmentally friendly, and readily available, making them attractive for complex synthesis. nih.govyoutube.com Their application in constructing the this compound scaffold and its analogues often relies on their ability to activate substrates through the formation of transient, reactive intermediates such as enamines and iminium ions. princeton.edumdpi.com

Key organocatalytic reactions applicable to the synthesis of indenone frameworks include Michael additions, aldol (B89426) condensations, and Diels-Alder reactions. For instance, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound can establish a key stereocenter in the target molecule. Chiral amines, such as L-proline and its derivatives, are frequently employed to catalyze these transformations through enamine intermediates. mdpi.comyoutube.com Similarly, cinchona alkaloids and their derivatives have been successfully used as phase-transfer catalysts for asymmetric Michael additions in the synthesis of complex indanone structures. nih.gov

The intramolecular aldol condensation is another powerful organocatalytic strategy for constructing the fused ring system of methano-1H-indenones. This reaction can be catalyzed by secondary amines like L-proline, which facilitate the formation of a bicyclic enol product. youtube.com The success of these reactions often depends on carefully controlled reaction conditions to favor the desired diastereomer.

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can also be rendered asymmetric using organocatalysts. The formation of an iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst can lower the LUMO of the dienophile, facilitating the cycloaddition and controlling the facial selectivity. princeton.edumdpi.com This approach allows for the enantioselective construction of the core cyclohexene (B86901) ring of the methano-indenone system.

Table 1: Examples of Organocatalytic Reactions in Indenone Synthesis

| Reaction Type | Catalyst | Substrate Type | Key Intermediate | Reference |

|---|---|---|---|---|

| Michael Addition | Cinchona Alkaloid Derivative | Indanone Enolate + MVK | Chiral Ion Pair | nih.gov |

| Aldol Condensation | L-Proline | Dialdehyde | Enamine | youtube.com |

| Diels-Alder | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde | Iminium Ion | princeton.edumdpi.com |

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. The selective functionalization of the indenone core is crucial for building molecular complexity and accessing a range of analogues.

One effective strategy for regioselective synthesis is the use of transition metal catalysis. For example, nickel-catalyzed Larock annulations of substituted 2-formylphenyl trifluoromethanesulfonates with alkynes provide a direct route to a variety of indenones with high regioselectivity. rsc.org This method proceeds through a redox-neutral arylation and has been shown to be effective even in the modification of complex natural products like estrone. rsc.org

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another powerful method for the regioselective synthesis of indanones. organic-chemistry.org This approach allows for the direct incorporation of a carbonyl group into the newly formed five-membered ring. The choice of ligands and reaction conditions is critical for controlling the regiochemical outcome of these transformations.

In addition to metal-catalyzed methods, the inherent reactivity of the starting materials can be exploited to achieve selectivity. For instance, the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones, can be used to construct the cyclopentenone ring of the indenone system. The regioselectivity of this reaction can be influenced by the substitution pattern of the divinyl ketone precursor.

Table 2: Strategies for Chemo- and Regioselective Indenone Synthesis

| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Larock Annulation | Nickel Catalyst | 2-Formylphenyl triflate + Alkyne | High Regioselectivity | rsc.org |

| Carbonylative Cyclization | Palladium Catalyst | Unsaturated Aryl Iodide | Direct Carbonyl Insertion | organic-chemistry.org |

| Rhodium-Catalyzed 1,4-Addition | Rhodium/MonoPhos | Pinacolborane Chalcone | Enantioselective C-C bond formation | organic-chemistry.org |

Total Synthesis Approaches for Complex Methano-1H-indenone Structures

The total synthesis of natural products containing complex polycyclic frameworks, such as those related to methano-1H-indenone, presents a significant synthetic challenge and serves as a platform for developing new synthetic strategies. rsc.org These syntheses often require a careful balance between the construction of the intricate carbon skeleton and the introduction of various functional groups. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single pot, are another powerful tool for the efficient construction of complex molecular architectures. nih.gov A unified strategy for the synthesis of delavatine A and incarviatone A, two natural products with an indane core, utilized a cascade sequence involving five transformations in a single step. nih.gov

The development of a total synthesis often relies on the strategic use of readily available starting materials and the application of robust and selective chemical transformations. nih.gov For example, the total synthesis of maximiscin, a natural product with anticancer properties, employed a Guareschi-Thorpe type condensation to construct the central pyridone ring. youtube.com The synthesis of other complex natural products has utilized key reactions such as intramolecular Heck reactions and Wacker-type oxidations to build the core structure and install necessary functional groups. mdpi.com

The ultimate goal of total synthesis is not only to prepare the target molecule but also to develop new synthetic methods and strategies that can be applied to the synthesis of other complex and medicinally relevant compounds. youtube.com

Table 3: Key Strategies in the Total Synthesis of Complex Indenone-Related Natural Products

| Natural Product Target | Key Synthetic Strategy | Important Reaction(s) | Reference |

|---|---|---|---|

| Delavatine A / Incarviatone A | Cascade Reaction Sequence | Five transformations in one pot | nih.gov |

| Maximiscin | Convergent Synthesis, Guareschi-Thorpe Condensation | Hosomi-Sakurai Reaction | youtube.com |

| Thelepamide | Enantioselective Thia-Michael Addition | Cinchona alkaloid catalysis | mdpi.com |

Stereochemical Investigations of Octahydrodimethyl 4,7 Methano 1h Indenone

Conformational Analysis of the Polycyclic Octahydrodimethyl-4,7-methano-1H-indenone System

The conformational landscape of the this compound system is largely dictated by its rigid tricyclic core, which is a derivative of bicyclo[2.2.1]heptane (norbornane) fused with a cyclopentanone (B42830) ring. The inherent strain and restricted bond rotation within this framework limit the number of accessible conformations compared to more flexible acyclic or monocyclic systems.

Computational modeling and spectroscopic techniques are pivotal in understanding these conformational preferences. Theoretical calculations can predict the relative energies of different isomers and the barriers to interconversion between them. Gas-phase electron diffraction has been employed to determine the structures of related dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexane isomers, revealing that one derivative exists as a mixture of chair and boat conformers while the other has a single stable conformation. researchgate.net Such studies on analogous systems provide a framework for predicting the conformational behavior of this compound.

The steric hindrance imposed by the methyl groups will favor conformations that minimize these interactions. For instance, methyl groups in an exo position generally experience less steric strain than those in an endo position, which can lead to unfavorable interactions with the rest of the molecule. The interplay of these steric factors ultimately governs the preferred three-dimensional structure of each diastereomer.

Diastereoselective Synthesis of this compound Isomers

The controlled synthesis of specific diastereomers of this compound is a significant synthetic challenge. The generation of the desired stereochemistry often relies on substrate-controlled or reagent-controlled strategies during the formation of the tricyclic system or the introduction of the methyl groups.

One potential synthetic route involves the diastereoselective alkylation of a pre-existing octahydro-4,7-methano-1H-indenone core. The approach of the alkylating agent (a methyl source) to the enolate of the ketone can be influenced by the steric bulk of the tricyclic framework, leading to preferential formation of one diastereomer over another. The inherent folded geometry of the norbornane-type system can effectively shield one face of the molecule, directing the incoming electrophile to the less hindered face.

Alternatively, diastereoselectivity can be achieved during the construction of the ring system itself, for example, through a Diels-Alder reaction. While the specific Diels-Alder synthesis of this compound is not extensively documented, the general principles of this reaction are well-established for creating bicyclic systems with high diastereoselectivity. The stereochemical outcome is governed by the "endo rule" and the orientation of the diene and dienophile.

Furthermore, diastereodivergent strategies, which allow for the selective synthesis of either of two diastereomers from a common starting material by changing reaction conditions or reagents, have been successfully applied to the synthesis of bicyclic γ-lactones. wikipedia.orgacs.orgchemicalbook.com Such approaches, often employing sophisticated catalyst systems, could potentially be adapted for the synthesis of specific diastereomers of this compound.

Enantioselective Synthesis and Resolution Methodologies

Accessing enantiomerically pure forms of this compound requires either the use of enantioselective synthetic methods or the resolution of a racemic mixture.

Enantioselective Synthesis: Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of a chiral ketone, a chiral auxiliary could be used to control the alkylation of a precursor. After the desired stereocenter is set, the auxiliary is removed. Camphorsultam and pseudoephedrine are examples of effective chiral auxiliaries used in various asymmetric syntheses. wikipedia.org

Chiral Catalysts: An enantioselective catalyst can be used to favor the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the chiral catalyst can produce a large quantity of the desired enantiomer. Enantioselective synthesis of polycyclic carbocycles has been achieved using chiral palladium and rhodium catalysts. acs.org N-heterocyclic carbenes (NHCs) have also been employed in the enantioselective synthesis of tricyclic β-lactones. nih.govnih.gov

Substrate-Controlled Asymmetric Synthesis: If a starting material is already chiral and enantiomerically pure, its inherent chirality can direct the stereochemistry of subsequent reactions.

Resolution Methodologies: Resolution is the process of separating a racemic mixture into its constituent enantiomers.

Classical Resolution: This involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. Once separated, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column to separate enantiomers. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

Enzymatic Resolution: Enzymes are chiral and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

Methodologies for Elucidating Stereochemistry in this compound

Determining the absolute and relative stereochemistry of the various isomers of this compound is crucial. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. google.comresearchgate.netresearchgate.net

1H NMR: The chemical shifts, coupling constants (3JHH), and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments provide detailed information about the relative orientation of atoms. For rigid bicyclic systems like this, the Karplus equation can relate the observed vicinal coupling constants to the dihedral angles between protons, aiding in the assignment of relative stereochemistry. google.com NOE data can establish the proximity of protons, which is invaluable for determining endo vs. exo and syn vs. anti relationships of substituents.

13C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment, providing additional clues about the stereochemistry.

| Technique | Information Gained | Relevance to Stereochemistry |

| 1H NMR | Chemical shifts, coupling constants (J-values) | Provides information on the electronic environment and dihedral angles between protons, helping to define the relative positions of substituents. acs.orggoogle.com |

| 13C NMR | Chemical shifts | Sensitive to steric compression, allowing for differentiation between stereoisomers based on the carbon framework's geometry. acs.org |

| NOESY/ROESY | Through-space proton-proton correlations | Determines spatial proximity of atoms, crucial for assigning endo/exo and syn/anti configurations in the rigid bicyclic system. scispace.com |

| X-ray Crystallography | Absolute three-dimensional structure | Provides an unambiguous determination of the absolute and relative stereochemistry of a crystalline sample. |

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry if a heavy atom is present or through anomalous dispersion methods.

Mass Spectrometry (MS): While MS is primarily used for determining molecular weight and fragmentation patterns, these patterns can sometimes differ between stereoisomers, providing supporting evidence for structural assignments.

Isomerization Studies within the Octahydro-4,7-methano-1H-indene Series

Isomerization reactions can provide insight into the relative thermodynamic stabilities of different isomers and the mechanisms of their interconversion. In the context of the octahydro-4,7-methano-1H-indene framework, isomerization can occur under various conditions, such as in the presence of acids or bases, or via thermal or photochemical means.

For ketones, isomerization often proceeds through an enol or enolate intermediate. libretexts.org Base-catalyzed isomerization can lead to epimerization at the α-carbon to the carbonyl group. If a methyl group is located at this position, its stereochemistry could potentially be inverted to yield a more stable diastereomer.

Acid-catalyzed isomerization can also occur, potentially leading to rearrangements of the carbon skeleton itself, although the strained nature of the tricyclo[5.2.1.02,6]decane system might impose significant energy barriers to such processes. Studies on the isomerization of allylic alcohols to ketones catalyzed by ruthenium complexes demonstrate that rearrangements within related systems are feasible. nih.govorganic-chemistry.org More recent work has explored late-stage ketone isomerization as a tool for molecular editing. youtube.com

Understanding the conditions under which the dimethylated indenone isomers can interconvert is important for both their synthesis and application, as it dictates the stability of a particular isomer under specific environmental conditions.

Reaction Mechanisms and Reactivity of Octahydrodimethyl 4,7 Methano 1h Indenone

Mechanistic Pathways of Key Functional Group Transformations

The reactivity of Octahydrodimethyl-4,7-methano-1H-indenone is centered around its ketone carbonyl group and the potential for reactions on its polycyclic framework.

Reactions at the Ketone Carbonyl

The ketone carbonyl group is a primary site for nucleophilic addition reactions. The accessibility of the carbonyl carbon is influenced by the steric bulk of the surrounding polycyclic structure.

Nucleophilic Addition:

Typical nucleophilic additions to ketones, such as reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reducing agents, are expected to occur. The approach of the nucleophile is generally directed to the less hindered face of the carbonyl group.

Reduction to Alcohols: The reduction of the ketone to the corresponding secondary alcohol, octahydrodimethyl-4,7-methano-1H-inden-1-ol, can be achieved using various reducing agents. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this transformation, reducing the carbonyl to a hydroxyl group. libretexts.org The stereoselectivity of these reductions in cyclic ketones often leads to the formation of the most thermodynamically stable alcohol. organic-chemistry.org For instance, reductions of similar cyclic ketones with lithium and hydrated transition metal salts have shown high stereoselectivity. organic-chemistry.org Enantioselective ketone reductions, which are crucial for synthesizing specific stereoisomers of alcohols, can be achieved using chiral catalysts. wikipedia.orguwindsor.ca

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines, and with other nitrogen-based nucleophiles like hydroxylamine and hydrazine to produce oximes and hydrazones, respectively. These reactions are fundamental in the derivatization of ketones.

Rearrangement Reactions Involving the this compound Framework

The strained bicyclic nature of the indenone framework makes it susceptible to rearrangement reactions, particularly under acidic conditions or upon generation of reactive intermediates like carbocations.

One notable rearrangement applicable to ketones is the Beckmann rearrangement of the corresponding oxime. This reaction transforms an oxime into an amide or lactam. For instance, the oxime of 1-indanone (B140024) has been shown to undergo a Beckmann-like rearrangement to produce imides. scielo.br A similar rearrangement of the oxime of this compound would be expected to yield a lactam, expanding the five-membered ring containing the nitrogen atom.

Another potential rearrangement is the Baeyer-Villiger oxidation , which, while an oxidation reaction, involves a key rearrangement step where an alkyl group migrates from a carbon to an oxygen atom. libretexts.org This is discussed further in the oxidation section.

Oxidation and Reduction Chemistry of the Indenone Moiety

Oxidation Reactions:

Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. libretexts.org

A synthetically useful oxidation of cyclic ketones is the Baeyer-Villiger oxidation . libretexts.orgacs.org This reaction converts a ketone into an ester (or a lactone for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The mechanism involves the migration of one of the alpha-carbons to the oxygen of the peroxyacid. For bicyclic ketones, the migratory aptitude of the bridgehead carbon versus the methylene carbon would determine the regiochemical outcome of the lactone formation. acs.org The oxidation of bicyclic monoterpene ketones with Caro's acid has been shown to yield seven-membered lactones. researchgate.net

The oxidation of cyclic ketones with oxygen or air in the presence of transition metal catalysts can lead to the formation of dicarboxylic acids through ring cleavage. researchgate.net

Reduction Reactions:

As mentioned in section 4.1.1, the primary reduction reaction of the indenone moiety is the conversion of the ketone to a secondary alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride. libretexts.org These reactions proceed via nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org

Free Radical Processes and Their Influence on Indenone Reactivity

Free radical reactions involving the this compound framework can be initiated at various positions. The stability of the resulting radical is a key factor in determining the course of the reaction.

Bridgehead Radicals:

The formation of a free radical at a bridgehead carbon of a bicyclic system is generally considered unfavorable due to the pyramidal geometry of the radical center being constrained by the rigid ring structure. stackexchange.comstackexchange.com However, bridgehead radicals can be generated and have been studied. Their stability is influenced by the ring size and flexibility of the bicyclic system. While sp2 hybridization is disfavored at the bridgehead due to angle strain, radical intermediates at these positions can exist. stackexchange.com Photobromination, for example, can lead to the formation of products with bromine attached to a bridgehead carbon, suggesting the intermediacy of a bridgehead radical. stackexchange.com Neighboring group participation can also influence the formation and reactivity of free radicals in bicyclic systems. youtube.com

Photochemical and Thermal Reaction Pathways for this compound

Photochemical Reactions:

The photochemistry of ketones is a rich area of study. Upon absorption of UV light, the ketone can be promoted to an excited state, which can then undergo a variety of reactions. acs.org Common photochemical reactions of ketones include:

Norrish Type I Cleavage: This involves the homolytic cleavage of one of the alpha-carbon-carbonyl carbon bonds to form a diradical intermediate. The subsequent reactions of this diradical can lead to the formation of aldehydes, ketenes, or recombination to the starting ketone.

Norrish Type II Reaction: This reaction requires the presence of a gamma-hydrogen. It involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-diradical. This diradical can then undergo cyclization to form a cyclobutanol or cleavage to form an enol and an alkene.

The rigid structure of this compound would influence the feasibility and outcome of these photochemical pathways. Intramolecular [2+2] photocycloadditions are also a possibility if an appropriate unsaturated moiety is present elsewhere in the molecule or in an intermolecular reaction partner. researchgate.netresearchgate.net The photochemistry of related tricyclic ketone systems has been investigated, leading to the synthesis of complex polycyclic structures. researchgate.net

Thermal Reactions:

At elevated temperatures, the dicyclopentadiene (B1670491) framework from which this indenone is derived can undergo a retro-Diels-Alder reaction to yield cyclopentadiene (B3395910) monomers. wikipedia.org While the saturated nature of the this compound framework makes it more stable than dicyclopentadiene, high temperatures could potentially lead to fragmentation or rearrangement reactions, driven by the release of ring strain.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of organic molecules. For compounds like Octahydrodimethyl-4,7-methano-1H-indenone, with its complex proton and carbon environments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for complete structural assignment.

Table 1: Representative 1H and 13C NMR Data for a Related Tricyclo[5.2.1.02,6]decane Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1H | 1.0 – 2.8 | m | Tricyclic moiety |

| 1H | 2.1 | s | CH₃ |

| 13C | 20.9 | CH₃ | |

| 13C | 29.1 - 35.2 | CH₂ | |

| 13C | 36.6 - 55.3 | CH | |

| 13C | ~200-220 | C=O | |

| Note: Data is illustrative and based on related structures. The carbonyl carbon (C=O) chemical shift for a ketone is typically observed in the range of 200-220 ppm. |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In a COSY spectrum of this compound, cross-peaks would reveal which protons are on adjacent carbons, allowing for the tracing of the carbon backbone. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, providing a definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together different fragments of the molecule. For this compound, HMBC would be critical in placing the dimethyl groups and the carbonyl group within the tricyclic framework.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. youtube.com For complex, overlapping regions in the ¹H NMR spectrum, TOCSY can help to identify all the protons belonging to a particular structural fragment. youtube.com

Advanced Pulse Sequences for Stereochemical Determination

The determination of the relative stereochemistry of the chiral centers in this compound relies on through-space correlations, which are observed using Nuclear Overhauser Effect (NOE) based experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close to each other in space (typically within 5 Å), irrespective of whether they are connected through bonds. columbia.eduresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. columbia.edu By analyzing the NOESY correlations, the relative orientation of substituents on the rigid tricyclic frame can be determined.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, the NOE can be close to zero, making NOESY experiments ineffective. columbia.edu The ROESY experiment provides similar through-space correlation information but is effective for a wider range of molecular sizes. youtube.comcolumbia.edu It is particularly advantageous as it suffers less from spin diffusion artifacts, which can lead to erroneous interpretations in NOESY spectra. columbia.edu

High-Resolution Mass Spectrometry in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. nih.govmsu.edu For this compound (C₁₂H₁₈O), the expected monoisotopic mass would be calculated with high precision.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. nih.gov The fragmentation patterns of cyclic ketones can be complex. ias.ac.inlibretexts.org Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.org For the rigid tricyclic system of this compound, the fragmentation would be dictated by the strained ring system, leading to characteristic neutral losses and fragment ions that can help to confirm the core structure. The analysis of these fragmentation patterns, often aided by computational predictions, is a key component of structural confirmation. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺˙ | C₁₂H₁₈O | 178.1358 | Molecular Ion |

| [M-CH₃]⁺ | C₁₁H₁₅O | 163.1123 | Loss of a methyl radical |

| [M-C₂H₄]⁺˙ | C₁₀H₁₄O | 150.1045 | Retro-Diels-Alder type fragmentation |

| [M-CO]⁺˙ | C₁₁H₁₈ | 150.1409 | Loss of carbon monoxide |

| Note: These are predicted fragmentation patterns and m/z values. Actual fragmentation would be confirmed by experimental data. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹ for a saturated cyclic ketone. libretexts.orgyoutube.comwpmucdn.com The exact frequency can be influenced by ring strain. youtube.com The spectrum would also show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the aliphatic rings, typically just below 3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1700 - 1725 | 1700 - 1725 | Strong (IR), Weak/Medium (Raman) |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Medium/Strong |

| CH₂ Bend | ~1465 | ~1465 | Medium |

| CH₃ Bend | ~1375 | ~1375 | Medium |

| Note: These are general ranges and the exact frequencies and intensities would be determined experimentally. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govcapes.gov.br This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. nih.gov From this pattern, an electron density map can be calculated, revealing the precise positions of all atoms in the crystal lattice. nih.gov

For a chiral molecule like this compound, if a suitable crystal can be grown, X-ray crystallography can unambiguously determine the relative stereochemistry of all chiral centers. nist.gov Furthermore, through the use of anomalous dispersion, the absolute configuration can also be established. capes.gov.br While no crystal structure for this compound is currently reported, the crystal structure of a related dithiolanone derivative of the tricyclo[5.2.1.02,6]decane system has been determined, demonstrating the feasibility of this technique for this class of compounds. mdpi.com The resulting structural data, including bond lengths, bond angles, and torsional angles, provides the ultimate proof of structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, primarily using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), would be the foundational approach to understanding the electronic structure and stability of "Octahydrodimethyl-4,7-methano-1H-indenone." These calculations would yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, these calculations would determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the most stable arrangement of atoms. The total electronic energy obtained from these calculations would serve as a benchmark for comparing the stability of different isomers and conformers.

Hypothetical Data Table for Electronic Properties: (Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound)

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule. |

Molecular Modeling and Conformational Landscape Exploration

The rigid tricyclic framework of "this compound" limits its conformational flexibility. However, the positions of the methyl groups can lead to different stereoisomers (e.g., endo vs. exo). Molecular modeling techniques, including molecular mechanics (using force fields like MMFF94) and semi-empirical methods, would be employed to explore the potential energy surface and identify the most stable conformers.

Simulation of Reaction Mechanisms and Transition States

Theoretical simulations are invaluable for elucidating the mechanisms of chemical reactions. For "this compound," this could involve studying reactions such as nucleophilic addition to the carbonyl group or enolate formation. By mapping the reaction pathway and locating the transition state structures, chemists can understand the stereoselectivity and kinetics of these transformations.

For instance, the facial selectivity of hydride reduction of the ketone could be investigated by calculating the energies of the transition states for hydride attack from the syn and anti faces of the molecule. The calculated activation energies would predict the preferred stereochemical outcome.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are essential for compound characterization. For "this compound," this would include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to experimental data, can help confirm the structure and stereochemistry.

IR Spectroscopy: Prediction of vibrational frequencies to identify characteristic peaks, such as the C=O stretching frequency of the ketone group. The calculated frequencies are often scaled to better match experimental values.

Hypothetical Data Table for Predicted Spectroscopic Data: (Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound)

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Functional Group/Atom |

|---|---|---|

| 13C NMR Chemical Shift | ~210 ppm | Carbonyl Carbon (C=O) |

| 1H NMR Chemical Shift | ~0.9-1.2 ppm | Methyl Protons (-CH3) |

| IR Frequency | ~1740 cm-1 | C=O Stretch |

Structure-Reactivity Relationships Derived from Theoretical Models

By systematically modifying the structure of "this compound" in silico (e.g., changing the position of the methyl groups) and calculating the resulting electronic and steric parameters, theoretical structure-reactivity relationships can be established. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) equations, can correlate calculated descriptors with observed reactivity.

For example, a theoretical model could relate the calculated LUMO energy of different isomers to their reactivity towards nucleophiles. This would provide predictive power for designing related molecules with specific desired reactivity.

Synthesis and Transformations of Octahydrodimethyl 4,7 Methano 1h Indenone Derivatives

Design and Synthesis of Novel Octahydrodimethyl-4,7-methano-1H-indenone Analogues

The synthesis of this compound and its analogues often begins with more readily available precursors, such as the corresponding alcohol or alkene derivatives. A common precursor is dicyclopentadiene (B1670491), which provides the basic tricyclic framework of the 4,7-methano-1H-indene system.

A key synthetic precursor, 5-methyl-octahydro-4,7-methano-inden-5-ol, can be synthesized and subsequently dehydrated to yield a mixture of hexahydro-4,7-methano-indene isomers. google.com These isomers, specifically 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene, serve as crucial intermediates. google.com

The subsequent hydroformylation of this isomeric mixture introduces an aldehyde group, leading to the formation of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. google.com This reaction is typically catalyzed by rhodium complexes, such as carbonyl hydrido tris(triphenylphosphine)rhodium(I), under a syngas (carbon monoxide and hydrogen) atmosphere. google.com The corresponding this compound can then be envisioned through oxidation of the precursor alcohols or by other synthetic manipulations of these aldehyde intermediates.

| Precursor | Reaction | Catalyst/Reagents | Product(s) | Reference |

| 5-Methyl-octahydro-4,7-methano-inden-5-ol | Dehydration | p-Toluenesulfonic acid (PTSA), Toluene | Mixture of hexahydro-4,7-methano-indene isomers | google.com |

| Hexahydro-4,7-methano-indene isomers | Hydroformylation | Carbonyl hydrido tris(triphenylphosphine)rhodium(I), CO, H₂ | Octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde | google.com |

Functionalization Strategies for the Polycyclic Skeleton

Functionalization of the this compound skeleton is key to diversifying its chemical properties and applications. The inherent structure of the molecule offers several sites for modification.

The ketone moiety is a primary site for functionalization. Standard ketone chemistry, such as alpha-halogenation, can be employed to introduce reactive handles for further transformations. For instance, the formation of an α-halo ketone is the first step in the Favorskii rearrangement, a ring contraction reaction. harvard.educhemistrysteps.com

Another key strategy involves the functionalization of the alkene precursors before the formation of the indenone. The hydroformylation reaction mentioned previously is a prime example of C-C bond formation and the introduction of a functional group onto the polycyclic frame. google.com

Cascade and Multicomponent Reactions Involving the Indenone Core

While specific cascade reactions involving this compound are not extensively documented, the principles can be applied to this system. Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are highly efficient. A relevant example is the acid-mediated cascade transformation of 2-substituted indoles with nitroalkenes to form 2-quinolones. rsc.org This type of reaction proceeds through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. rsc.org An analogous strategy could potentially be developed for the indenone core, where the enolate of the indenone acts as the initial nucleophile, triggering a cascade sequence to build more complex, fused ring systems.

Ring Expansion and Contraction Reactions of Related Methano-Indenone Systems

The rigid, strained ring system of methano-indenones makes them interesting substrates for ring expansion and contraction reactions, which can relieve ring strain or lead to novel structural motifs. etsu.edu

Ring Expansion: A notable example is the two-step ring expansion of 1-indanones to produce 2-halo-1-naphthols. acs.orgnih.gov This method demonstrates broad functional group tolerance and proceeds under mild conditions. acs.orgnih.gov The process involves the formation of a silyl (B83357) enol ether from the indanone, followed by a cyclopropanation-ring expansion (CPRE) reaction. acs.org This strategy provides access to highly functionalized aromatic systems from the saturated polycyclic core. acs.orgnih.gov

Ring Contraction: Ring contraction reactions are an important method for creating five-membered rings from six-membered ones. etsu.eduthieme-connect.de The Favorskii rearrangement is a classic example, involving the treatment of an α-halo cycloalkanone with a base to form a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted product. harvard.educhemistrysteps.com This would be a viable strategy for transforming a six-membered ring within a derivative of the methano-indenone system into a five-membered ring. Other methods for ring contraction include photochemical rearrangements and Wolff rearrangements. etsu.edu

| Transformation | Starting Material Type | Key Reagents/Conditions | Product Type | Reference |

| Ring Expansion (CPRE) | 1-Indanone (B140024) | 1. Silylating agent 2. Haloform, Base | 2-Halo-1-naphthol | acs.org |

| Ring Contraction (Favorskii) | α-Halo cycloalkanone | Base (e.g., NaOCH₃) | Ring-contracted ester/acid | harvard.educhemistrysteps.com |

| Ring Contraction (Photochemical) | Cycloalkanone | hν (UV light) | Rearranged smaller ring | etsu.edu |

Applications of this compound as a Synthetic Building Block

The this compound core and its derivatives are valuable building blocks in organic synthesis. The aldehyde derivatives, for instance, have been identified as having potential applications as fragrance materials. google.comgoogle.com

More significantly, the ability to transform the indenone skeleton into other complex structures highlights its utility. The ring expansion of related 1-indanones to form functionalized naphthols provides a rapid route to the tetracyclic core of gilvocarcin natural products, demonstrating the value of this scaffold in natural product synthesis. acs.orgnih.gov The orthogonally functionalized products from these transformations allow for selective post-modifications, further expanding their synthetic potential. acs.orgnih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Indenone Synthesis

The synthesis of the core indenone framework is a critical first step towards accessing its saturated polycyclic derivatives. Research in this area is vibrant, with a focus on creating more efficient and selective catalytic systems. Transition-metal catalysis has been a cornerstone of indenone synthesis for nearly three decades, with metals such as palladium, rhodium, cobalt, nickel, iron, and rhenium being employed.

Recent advancements have moved beyond traditional methods, exploring novel catalytic approaches. For instance, nickel-catalyzed Larock annulations have been developed, providing high yields and regioselectivities for the synthesis of indenones from substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) and alkynes. This method has proven effective for challenging substrates like aliphatic- and silyl-substituted alkynes. acs.org Mechanistic studies have been crucial in optimizing these reactions, revealing that for certain substrates, β-hydride elimination is the turnover-limiting step. acs.org

Rhodium has also emerged as a frequently used catalyst for indenone synthesis, often employing C-H activation strategies. These reactions can proceed through various mechanisms depending on the specific substrates and conditions. Furthermore, gold-catalyzed cyclizations of 2-alkynylaldehyde cyclic acetals have shown great promise, leading to a broad range of indenone derivatives in very good yields. wikipedia.org The development of heterogeneous catalysts, such as HPW@nano-SiO2, offers the advantage of simple product isolation and catalyst reusability, aligning with the principles of green chemistry. wikipedia.org

Looking ahead, the development of catalytic systems for the direct, stereocontrolled synthesis of the saturated octahydro-indenone core from simple precursors remains a significant challenge and a key area for future research.

Exploration of Unprecedented Reaction Pathways for Octahydrodimethyl-4,7-methano-1H-indenone

While the synthesis of the indenone core is well-explored, the exploration of novel reaction pathways for the specific saturated and dimethylated derivative, this compound, is a more nascent field. The parent hydrocarbon, octahydrodimethyl-4,7-methano-1H-indene, is known as a high-energy-density fuel, often referred to as TH-dimer or RJ-4. mdpi.comnih.gov Its synthesis typically involves the hydrogenation of the dimer of methylcyclopentadiene. nih.gov

The introduction of the ketone functionality onto this saturated polycyclic scaffold opens up new avenues for chemical transformations. One potential pathway to access the target ketone is through the oxidation of related functionalized derivatives. For example, the oxidation of Octahydro-4,7-methano-1H-indene-5,-dimethylamine using oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of the corresponding ketone.

The Pauson-Khand reaction (PKR) represents a powerful tool for the construction of cyclopentenones and has been applied to the synthesis of bridged bicyclic systems. wikipedia.orgnih.govuwindsor.ca This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide could be envisioned as a key step in constructing the tricyclo[5.2.1.0(2,6)]decane skeleton. wikipedia.orgnih.govorganic-chemistry.org The intramolecular version of the PKR is particularly powerful for creating fused ring systems with high stereoselectivity. wikipedia.org Future research could explore novel variations of the PKR to directly assemble the dimethylated indenone core.

Furthermore, tandem reactions that form multiple bonds in a single operation are highly sought after for their efficiency. The development of tandem sequences, such as a combined Hock cleavage and Friedel-Crafts reaction, to build complex polycyclic scaffolds could be adapted for the synthesis of this compound precursors. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of modern technologies like flow chemistry and automated synthesis holds immense potential for the production and derivatization of complex molecules like this compound. Flow chemistry offers several advantages over traditional batch processing, including improved reaction efficiency, enhanced safety for hazardous reactions, and the ability to streamline multi-step sequences. researchgate.netresearchgate.net

For the synthesis of the octahydro-indenone core, catalytic hydrogenation is a key step. uwindsor.camdpi.com Flow chemistry is particularly well-suited for hydrogenation reactions, allowing for precise control over reaction parameters and safe handling of hydrogen gas. uwindsor.carsc.org Continuous-flow processes for the partial hydrogenation of alkynes have been extensively reviewed and could be adapted for the selective saturation of indenone precursors. rsc.org

Automated synthesis platforms are revolutionizing the way small molecules are made, enabling the rapid synthesis of large libraries of compounds for screening and discovery. organic-chemistry.orgresearchgate.netnih.gov These platforms can be programmed to perform multi-step reaction sequences with integrated purification, significantly accelerating the research and development cycle. organic-chemistry.orgresearchgate.net The synthesis of complex polycyclic natural products has already been achieved using automated synthesizers, demonstrating the power of this technology. researchgate.net The application of automated synthesis to produce high-energy-density fuels like RJ-4, the precursor to our target ketone, is an active area of interest. mdpi.com

Theoretical Prediction and Experimental Validation of New this compound Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the elucidation of reaction mechanisms. nih.govrsc.orgnih.gov For a complex molecule like this compound, theoretical studies can provide valuable insights into its reactivity and guide the design of new synthetic strategies.

Density functional theory (DFT) calculations, for instance, can be used to study the mechanism of the Pauson-Khand reaction, helping to understand the factors that control its regio- and stereoselectivity. researchgate.netnii.ac.jp Such computational studies can aid in the design of chiral ligands and catalysts to achieve high levels of stereocontrol in the synthesis of the tricyclo[5.2.1.0(2,6)]decane core. researchgate.net

Furthermore, computational methods can be employed to predict unprecedented reaction pathways for the functionalization of the this compound scaffold. By mapping the potential energy surface of the molecule, it is possible to identify new, energetically favorable transformations that can then be validated experimentally. This synergy between theoretical prediction and experimental validation is a powerful approach for discovering novel chemistry.

Emerging Methodologies for Stereocontrol in Polycyclic Systems

The control of stereochemistry is a central theme in the synthesis of complex, three-dimensional molecules like this compound. The rigid, bridged nature of the tricyclo[5.2.1.0(2,6)]decane skeleton presents unique challenges and opportunities for stereocontrol. rsc.org

Recent years have seen the emergence of powerful new methodologies for achieving high levels of stereocontrol in the synthesis of polycyclic systems. Catalyst-controlled reactions, where the stereochemical outcome is determined by a chiral catalyst rather than the inherent preference of the substrate, are particularly attractive. nii.ac.jp This approach has been successfully applied in the asymmetric hydrogenation of various substrates.

The Pauson-Khand reaction has also been a focus for the development of stereoselective methods. The use of chiral auxiliaries and, more recently, chiral catalysts has enabled the enantioselective synthesis of cyclopentenones. wikipedia.org DFT-informed approaches have been instrumental in the development of stereo-differentiating Rh(I)-catalyzed Pauson-Khand reactions. acs.org

For the synthesis of bridged polycyclic systems, polyene cyclizations initiated by Lewis acids have proven to be a stereoselective method for constructing complex tri- and tetracyclic frameworks. acs.org The stereochemical outcome of these reactions can be influenced by substituents on the starting materials. acs.org As our understanding of these complex transformations deepens, the ability to synthesize specific stereoisomers of this compound with high precision will undoubtedly increase.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the thermodynamic properties (e.g., heat capacity) of Octahydrodimethyl-4,7-methano-1H-indenone?

- Answer: Use adiabatic calorimetry (e.g., BDHT-type calorimeters) to measure heat capacity across a temperature range (260–360 K). Calibrate instruments with high-purity standards (>98%) to minimize errors. Reference datasets from Zábranský et al. (2002) provide validated equations for interpolating experimental data . For liquid-phase measurements, ensure saturation conditions to avoid phase transitions during testing.

Q. How can researchers characterize the purity and structural identity of this compound?

- Answer: Combine gas chromatography-mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) spectroscopy. GC-MS confirms molecular weight (164.29 g/mol) and detects impurities via fragmentation patterns . NMR (¹H and ¹³C) resolves stereochemical features, such as the methano bridge and dimethyl substituents. Cross-reference physical properties (e.g., boiling point: 213.5°C, density: 0.915 g/cm³) with literature values for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Follow OSHA and DOT HAZMAT guidelines for flammable liquids (flash point: 69.4°C). Use fume hoods to mitigate inhalation risks (vapor pressure: 0.238 mmHg at 25°C) and store in inert atmospheres to prevent oxidation . Safety codes P201 and P210 mandate pre-experiment risk assessments and avoidance of ignition sources .

Advanced Research Questions

Q. How do electron-impact fragmentation patterns differ between stereoisomers of this compound?

- Answer: Deuterium labeling studies reveal two dominant pathways: (1) bisection of the bicyclic framework and (2) alkyl fragment loss (e.g., methyl groups). The endo isomer exhibits preferential cleavage at the methano bridge due to steric strain, while the exo isomer undergoes C–C bond rupture in the dimethyl-substituted ring . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) quantifies these pathways.

Q. What strategies resolve contradictions in heat capacity data across independent studies?

- Answer: Discrepancies arise from variations in sample purity and calorimetric methods. For example, Zábranský et al. (2002) report data with unspecified purity, while later studies use >99% pure samples. Apply statistical error analysis (e.g., Monte Carlo simulations) to assess uncertainty bounds. Validate results against computational models (e.g., NIST thermochemical databases) .

Q. How can derivatization reactions expand the utility of this compound in synthetic chemistry?

- Answer: React with hydrofluoric acid (HF) to form fluorinated derivatives, enhancing electrophilicity for nucleophilic substitution . Oxidation with KMnO₄ yields ketone or aldehyde intermediates (e.g., octahydro-1H-inden-5-one), which serve as precursors for polycyclic terpenoid synthesis . Optimize reaction conditions (e.g., solvent polarity, temperature) using kinetic profiling via in-situ FTIR.

Methodological Notes

- Stereochemical Analysis: X-ray crystallography is preferred for resolving endo/exo configurations due to the compound’s rigid bicyclic framework.

- Computational Modeling: Use density functional theory (DFT) to predict thermodynamic properties (e.g., Gibbs free energy of formation) and validate against experimental data .

- Contaminant Mitigation: Purify via fractional distillation under reduced pressure (<10 mmHg) to isolate isomers and remove halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.